![molecular formula C17H18N4O3S2 B2889785 N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 692746-11-5](/img/structure/B2889785.png)
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide involves multiple steps. One common synthetic route includes the reaction of 2-aminobenzothiazole with nicotinic acid derivatives under specific conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide . The intermediate products are then further reacted with isobutylsulfonyl chloride to introduce the sulfonamide group, resulting in the final compound .
Chemical Reactions Analysis
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It is also employed in the development of diagnostic tools and biomarkers.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of other complex molecules. Its unique structural features make it valuable for designing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Studied for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide: Investigated for its anticancer potential.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing synthesis methods, mechanisms of action, and relevant research findings.
Synthesis Overview
The synthesis of this compound typically involves a multi-step process. A common route includes the reaction of 2-aminobenzothiazole with nicotinic acid derivatives in the presence of bases like sodium hydroxide or potassium carbonate, using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The primary mechanisms include:
- Enzyme Inhibition : The compound binds to various enzymes, inhibiting their activity and disrupting metabolic pathways.
- Protein Interaction : It may affect protein functions by altering conformational states or blocking active sites.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models.
2. Antimicrobial Activity
This compound has demonstrated activity against a range of microbial pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic processes in microbes.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have explored the efficacy of this compound in various biological settings:
Comparison with Similar Compounds
To understand its unique properties, it is beneficial to compare this compound with other related benzothiazole derivatives:
Compound | Biological Activity |
---|---|
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide | Known for anti-inflammatory effects similar to those observed in the target compound. |
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide | Exhibits notable antimicrobial activity but lacks the anticancer properties seen in our compound. |
N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide | Investigated primarily for its anticancer potential; however, it does not show significant anti-inflammatory effects . |
Properties
IUPAC Name |
N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11(2)9-19-26(23,24)13-5-6-14-15(8-13)25-17(20-14)21-16(22)12-4-3-7-18-10-12/h3-8,10-11,19H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSURFQCFHLNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.